1-methyl-2,3-dihydro-1H-inden-2-ol
Description
Structural Classification and Nomenclature within Indane Chemistry
The structural foundation of 1-methyl-2,3-dihydro-1H-inden-2-ol is the indane molecule, a bicyclic hydrocarbon (C₉H₁₀) where a cyclopentene (B43876) ring is fused to a benzene (B151609) ring. ajrconline.orgwikipedia.org The term "2,3-dihydro-1H-indene" specifies the saturated version of the five-membered ring. According to IUPAC nomenclature guidelines, the substituents are numbered to give the principal functional group, the alcohol in this case, the lowest possible locant, followed by other substituents. qmul.ac.uktlu.eeqmul.ac.uk
In this compound, the hydroxyl (-OH) group is at position 2, and the methyl (-CH₃) group is at position 1. Therefore, the systematic IUPAC name is This compound . It is also commonly referred to as 1-methyl-2-indanol. americanelements.com The positions of the substituents are crucial for its chemical identity and reactivity, distinguishing it from isomers such as 1-methyl-2,3-dihydro-1H-inden-1-ol.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 50823-13-7 |
| Chemical Formula | C₁₀H₁₂O |
| Molecular Weight | 148.2 g/mol |
| Synonyms | 1-methyl-2-indanol |
Data sourced from multiple chemical data repositories. americanelements.com
Historical Context of Related Indanol Research
Research into indane and its derivatives has a long history. Early studies, such as a 1942 publication in the Journal of the American Chemical Society, detailed the preparation of alpha- and beta-indanol from indene (B144670), laying the groundwork for the synthesis of this class of compounds. acs.org
Throughout the mid to late 20th century, research expanded into the metabolic pathways of these compounds. For instance, studies explored the oxidation of indane to indanol and the corresponding ketone, indanone, within biological systems, highlighting the biochemical relevance of this scaffold.
The latter part of the 20th century and the early 21st century saw a significant shift towards stereoselective synthesis. The development of methods to produce specific enantiomers of indanol derivatives became a major focus. A notable example is the synthesis of (1S,2R)-1-amino-2-indanol, a key component in the HIV protease inhibitor Indinavir, which underscored the importance of controlling the stereochemistry of the indanol core for pharmaceutical applications. ajrconline.orgoup.com This progression from basic synthesis to complex, stereocontrolled reactions illustrates the evolving sophistication of research involving the indanol framework.
Contemporary Significance as a Molecular Scaffold
The indane ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for a wide range of biologically active molecules. mdpi.comencyclopedia.pubnih.gov The rigid structure of the indanol core allows for the precise spatial arrangement of various functional groups, making it an ideal starting point for designing molecules that can interact with specific biological targets like enzymes and receptors. ontosight.airsc.org
The versatility of the indanol scaffold is demonstrated by its presence in a diverse array of compounds developed for various therapeutic areas. For example, indanol derivatives have been synthesized and investigated for their potential as antitubercular and antimicrobial agents. lppcollegerisod.ac.inresearchgate.net The core structure is also found in compounds designed for anticancer activity. nih.gov
Furthermore, the introduction of different functional groups onto the indane framework, such as trifluoromethyl groups or additional amino groups, continues to be an active area of research for creating novel compounds with unique properties for medicinal and materials science applications. mdpi.commdpi.com The ability to use the indanol structure as a chiral auxiliary or as a key component in catalysts for asymmetric synthesis further cements its importance in modern organic chemistry. mdpi.comresearchgate.net The continued exploration of indane-based structures, including this compound and its ketone precursor 1-methyl-2,3-dihydro-1H-inden-2-one, ensures their role as valuable building blocks in the creation of complex and functional molecules. uni.lunih.govsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7,10-11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQSDCQOLMENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2=CC=CC=C12)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 1 Methyl 2,3 Dihydro 1h Inden 2 Ol and Its Stereoisomers
Stereoselective and Enantioselective Synthetic Routes
The creation of specific stereoisomers of 1-methyl-2,3-dihydro-1H-inden-2-ol necessitates the use of synthetic strategies that can control the three-dimensional arrangement of atoms. These methods are broadly categorized into asymmetric catalytic strategies, the use of chiral auxiliaries, and biocatalytic transformations.
Asymmetric Catalytic Strategies
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, this primarily involves the asymmetric reduction of the prochiral ketone precursor, 1-methyl-2,3-dihydro-1H-inden-2-one. Various chiral catalysts, often based on transition metals complexed with chiral ligands, are employed to achieve high enantioselectivity.
For instance, the asymmetric hydrogenation of related indenone systems has been successfully achieved using iridium catalysts with chiral N,P-ligands. These catalysts can achieve high conversions and enantiomeric excesses (ee) for a range of substrates. rsc.org While specific data for the hydrogenation of 1-methyl-2,3-dihydro-1H-inden-2-one is not extensively documented, the principles from related reductions of indenones and other cyclic ketones are applicable. The choice of ligand is critical in determining the stereochemical outcome. For example, in the hydrogenation of fluoromethylated olefins, different enantiomers of the catalyst can lead to the formation of different product enantiomers. rsc.org
Another approach is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to mediate the asymmetric reduction of ketones with borane (B79455). For the related 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, the (S)-CBS catalyst has been shown to produce the corresponding (1S,2S)-alcohol with 94% ee. smolecule.com This method's success is attributed to the catalyst's ability to activate the borane while the chiral environment of the oxazaborolidine ring directs the hydride attack to a specific face of the ketone. smolecule.com
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Iridium-N,P Ligand | Fluoromethylated olefins | (S) or (R) | up to 92% | rsc.org |
| (S)-CBS/BH₃ | 2,6-dimethyl-2,3-dihydro-1H-inden-1-one | (1S,2S)-alcohol | 94% | smolecule.com |
| Copper Hydride-(R)-DTBM-SEGPHOS | 2,6-dimethyl-2,3-dihydro-1H-inden-1-one | (1S,2S)-alcohol | 92% | smolecule.com |
Chiral Auxiliary and Reagent-Controlled Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a powerful way to control stereochemistry in the synthesis of compounds like this compound.
A common approach involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids or terpenes. For example, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid derivative, it forms an amide. The subsequent alkylation of the enolate derived from this amide proceeds with high diastereoselectivity, controlled by the stereocenters of the pseudoephedrine auxiliary. wikipedia.org While a direct application to the synthesis of this compound is not explicitly detailed in the provided search results, this methodology is broadly applicable to the stereoselective formation of C-C bonds.
In a related context, chiral auxiliaries derived from cis-1-amino-2-indanol have been used in asymmetric aldol (B89426) reactions. nih.gov The chiral oxazolidinone derived from (1S, 2R)-cis-aminoindanol can direct the syn-aldol reaction of a propionyl imide with high diastereoselectivity. nih.gov This highlights the potential of using indane-based chiral auxiliaries to control the stereochemistry of reactions that could lead to precursors of this compound.
Biocatalytic Transformations and Enzymatic Kinetic Resolution
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as lipases and alcohol dehydrogenases, can be employed for the kinetic resolution of racemic mixtures or the asymmetric reduction of prochiral ketones.
Enzymatic kinetic resolution is a particularly effective method for separating enantiomers of chiral alcohols. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the closely related tertiary alcohol, 1-methyl-2,3-dihydro-1H-inden-1-ol, lipase (B570770) A from Candida antarctica (CAL-A) has been used to resolve the racemic mixture through enantioselective transesterification. scielo.brresearchgate.net Using vinyl butyrate (B1204436) as the acyl donor, the (R)-ester was obtained with high conversion (45%) and excellent enantiomeric excess (96% ee) in a relatively short reaction time. scielo.br
The efficiency of such resolutions is highly dependent on the choice of enzyme, acyl donor, and solvent. For instance, in the resolution of racemic halo-2,3-dihydro-1H-inden-1-ols, Burkholderia cepacia lipase with vinyl acetate (B1210297) was found to be highly (R)-selective. arkat-usa.org
| Enzyme | Substrate | Acyl Donor | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Candida antarctica Lipase A (CAL-A) | rac-1-methyl-2,3-dihydro-1H-inden-1-ol | Vinyl butyrate | (R)-ester | 45 | 96 | scielo.br |
| Burkholderia cepacia Lipase | rac-halo-2,3-dihydro-1H-inden-1-ols | Vinyl acetate | (R)-ester | - | High | arkat-usa.org |
| Sporidiobolus salmonicolor Ketoreductase (engineered) | 2,6-dimethyl-2,3-dihydro-1H-inden-1-one | - | (1S,2S)-alcohol | ≥98 | 99.7 (de) | smolecule.com |
Functional Group Interconversion Strategies
The synthesis of this compound can also be achieved through the strategic interconversion of functional groups, starting from readily available precursors.
Reductive Methodologies from Ketone Precursors
The most direct route to this compound is the reduction of the corresponding ketone, 1-methyl-2,3-dihydro-1H-inden-2-one. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions.
For non-stereoselective reductions, common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. However, to obtain specific stereoisomers, asymmetric reduction methods are necessary, as discussed in section 2.1.1.
Biocatalytic reductions of prochiral ketones are also a powerful tool. Whole-cell biocatalysts, such as Lactobacillus kefiri, have been shown to reduce a variety of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. sci-hub.se For example, the reduction of 2,3-dihydro-1H-inden-1-one using Lactobacillus kefiri P2 yielded (R)-2,3-dihydro-1H-inden-1-ol with 99% conversion and 52% ee. sci-hub.se Engineered ketoreductases from organisms like Sporidiobolus salmonicolor have demonstrated even higher efficiency and stereoselectivity in the reduction of substituted indenones. smolecule.com
Alkylation and Carbonyl Addition Reactions
An alternative approach to constructing the this compound scaffold involves the addition of a methyl group to a suitable precursor. One common method is the Grignard reaction, where a methylmagnesium halide is added to the carbonyl group of 2,3-dihydro-1H-inden-2-one. This would directly yield the racemic tertiary alcohol, this compound. While this method is efficient for forming the carbon skeleton, it does not inherently control stereochemistry and would produce a racemic mixture.
Another strategy is the alkylation of an enolate. For example, the enolate of 2,3-dihydro-1H-inden-2-one can be formed using a strong base and then reacted with a methylating agent like methyl iodide. This would lead to 1-methyl-2,3-dihydro-1H-inden-2-one, which can then be reduced to the desired alcohol. To achieve stereoselectivity in the alkylation step, a chiral auxiliary could be employed to form a chiral enolate, which would then react with the methylating agent in a diastereoselective manner. acs.org
Reductive amination is another versatile method that can be adapted for the synthesis of related structures. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com This typically involves the reaction of a ketone with an amine to form an imine or enamine, which is then reduced. While not a direct route to the target alcohol, it demonstrates the utility of functional group interconversions in building complex molecules within the indane family.
Multi-Step Synthetic Sequences and Optimization
The construction of the this compound scaffold typically involves multi-step synthetic sequences starting from readily available precursors. These sequences often include key steps such as cyclization to form the indanone core, followed by methylation and stereoselective reduction.
One common strategy begins with the synthesis of a substituted indanone. For instance, 2-methyl-2,3-dihydro-1H-inden-1-one can be prepared via the hydrogenation of 2-methylene-2,3-dihydro-1H-inden-1-one using a 10% Palladium on carbon (Pd/C) catalyst. mdpi.com This indanone can then be subjected to nitration to produce intermediates like 2-methyl-6-nitro-2,3-dihydro-1H-inden-1-one. mdpi.com Subsequent reduction of the ketone functionality in these intermediates yields the corresponding indanol. The synthesis of 2-methyl-6-nitro-2,3-dihydro-1H-inden-1-ol from its ketone precursor is one such example of this transformation. mdpi.com
A general multi-step approach for related indane derivatives involves the intramolecular Friedel-Crafts cyclization of a substituted propanoic acid, such as 3-(3,4,5-trimethoxyphenyl)propanoic acid, using polyphosphoric acid (PPA) to yield the corresponding indanone. nih.gov This indanone can then undergo a Claisen-Schmidt condensation with various aldehydes, followed by reduction of both the resulting exocyclic double bond and the ketone functionality. nih.gov Although this specific sequence was used for other indane derivatives, the principles can be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents.
Optimization of Stereoselectivity through Enzymatic Kinetic Resolution
A significant challenge in the synthesis of chiral alcohols like this compound is the control of stereochemistry. While not the exact target compound, the optimization of the enzymatic kinetic resolution (KR) of the related tertiary alcohol, 1-methyl-2,3-dihydro-1H-inden-1-ol, provides a powerful methodology for obtaining enantiomerically pure stereoisomers. scielo.br Kinetic resolution separates enantiomers of a racemic mixture by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst, in this case, an enzyme.
In an optimized protocol, the racemic alcohol undergoes an enantioselective transesterification reaction catalyzed by Lipase A from Candida antarctica (CAL-A). scielo.br The process has been optimized by varying parameters such as the acyl donor, solvent, and enzyme-to-substrate ratio. The use of vinyl butyrate as the acyl donor in a solvent like heptane (B126788) or isooctane (B107328) at 30 °C with a 2:1 mass ratio of enzyme to substrate proved highly effective. scielo.br Under these conditions, the (R)-ester of 1-methyl-2,3-dihydro-1H-inden-1-ol was obtained with high conversion and excellent enantiomeric excess. scielo.br
Table 1: Optimization of Enzymatic Kinetic Resolution of a Related Indenol
| Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Vinyl Butyrate | Heptane | 4 | 45 | 96 | scielo.br |
| Vinyl Butyrate | Isooctane | 5 | 44 | 99 | scielo.br |
Data adapted from a study on the kinetic resolution of 1-methyl-2,3-dihydro-1H-inden-1-ol. scielo.br
This enzymatic approach represents a key optimization strategy, offering a highly efficient route to chiral indanols with high optical purity, which is often difficult to achieve through traditional chemical methods. scielo.br
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve safety and efficiency. Key strategies include the use of biocatalysts, green solvents, and catalyst-free reaction conditions.
Biocatalysis
The enzymatic kinetic resolution described previously is a prime example of a green chemistry approach. scielo.br Enzymes operate under mild conditions (e.g., 30 °C), are biodegradable, and exhibit high selectivity, which minimizes the formation of byproducts and simplifies purification processes. The use of CAL-A lipase for the resolution of a related indanol showcases the potential of biocatalysis in the sustainable synthesis of chiral intermediates. scielo.br
Green Solvents and Catalysts
Research into the synthesis of related indanone structures has demonstrated the utility of greener catalysts and recyclable solvents. For instance, the synthesis of pyrazol-4-yl-dihydro-1H-inden-1-one derivatives has been successfully carried out using bleaching earth clay (BEC) as an efficient, reusable catalyst and polyethylene (B3416737) glycol (PEG-400) as a green, recyclable solvent. researchgate.net This approach avoids the use of hazardous and volatile organic solvents and corrosive catalysts, aligning with green chemistry principles. While applied to a different derivative, this methodology suggests a viable green route for the synthesis of precursors to this compound.
Catalyst-Free Oxidative Cyclization
Another innovative and sustainable strategy involves the use of molecular oxygen as both the oxidant and the oxygen source in a metal- and catalyst-free multicomponent oxidative cyclization. acs.org This method has been used to synthesize N-heterocycles containing a tertiary alcohol unit by transforming a C-H bond into a C-OH bond. acs.org The reaction proceeds without the need for metal catalysts, which are often toxic and costly. The use of O₂ as the terminal oxidant is a significant green advantage, as the only byproduct is water. This formal [3 + 2 + 1] annulation offers a green and sustainable pathway for the de novo formation of C-OH bonds, a key feature of the target molecule. acs.org
By integrating these advanced methodologies, the synthesis of this compound and its stereoisomers can be achieved with greater efficiency, stereocontrol, and sustainability.
Mechanistic Investigations and Chemical Reactivity of 1 Methyl 2,3 Dihydro 1h Inden 2 Ol
Reaction Mechanism Elucidation
Understanding the reaction mechanisms of 1-methyl-2,3-dihydro-1H-inden-2-ol is crucial for controlling its transformations and synthesizing desired products with high selectivity.
Studies on Oxidation Pathways
The oxidation of this compound typically yields the corresponding ketone, 1-methyl-2,3-dihydro-1H-inden-2-one. nih.gov Various oxidizing agents can be employed for this transformation, and the reaction mechanism is influenced by the specific reagent used. For instance, Swern oxidation, employing dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, proceeds through an alkoxysulfonium ylide intermediate which then collapses to form the ketone. Other common oxidation methods include the use of chromium-based reagents or Dess-Martin periodinane. ambeed.com Mechanistic studies often focus on the kinetics and the role of intermediates in these oxidation processes.
Analysis of Reduction Mechanisms
The reduction of the corresponding ketone, 1-methyl-1,3-dihydroinden-2-one, provides a route to this compound. nih.gov The mechanism of reduction can vary significantly depending on the reducing agent. Catalytic hydrogenation, for example, involves the addition of hydrogen across the carbonyl double bond on the surface of a metal catalyst. In contrast, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. nih.gov
Asymmetric reduction techniques are of particular interest for producing enantiomerically enriched this compound. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a prominent example. orgsyn.orgwhiterose.ac.uk The catalyst coordinates with the borane (B79455) reducing agent and the ketone, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group, leading to high enantioselectivity. orgsyn.org
Investigations into Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification and etherification reactions. Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. The Fischer esterification, for instance, involves the acid-catalyzed reaction with a carboxylic acid, proceeding through a tetrahedral intermediate.
Enzymatic kinetic resolution through enantioselective transesterification has been a subject of study for related compounds like 1-methyl-2,3-dihydro-1H-inden-1-ol. scielo.brresearcher.life Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have been used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the esterified product with high enantiomeric excess. scielo.brresearchgate.net Similar enzymatic strategies could be applicable to this compound.
Etherification can be accomplished through methods like the Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide. Another approach is the Mitsunobu reaction, which allows for the conversion of the alcohol to an ether under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate. This reaction proceeds with inversion of stereochemistry at the alcohol carbon. nih.gov
Dehydration Reaction Kinetics and Product Distribution
The acid-catalyzed dehydration of this compound can lead to the formation of various isomeric methylindenes. The reaction typically proceeds through a carbocation intermediate formed after protonation of the hydroxyl group and subsequent loss of water. The distribution of the resulting alkene products is governed by the stability of these products (Zaitsev's rule) and the stability of the intermediate carbocations. Kinetic studies of similar alcohol dehydrations help to elucidate the reaction mechanism, including whether it follows an E1 or E2 pathway, and to determine the activation energies for the formation of different products. dur.ac.uk
Stereochemical Control in Reactions
The presence of a stereocenter in this compound makes stereochemical control a critical aspect of its reactivity.
Diastereoselectivity and Enantioselectivity Studies
Achieving high levels of diastereoselectivity and enantioselectivity in reactions involving this compound and its precursors is a key focus of synthetic research. For instance, in the reduction of 1-methyl-2-indanone, the choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting cis- and trans-1-methyl-2-indanol products.
Enantioselective synthesis is often achieved through asymmetric catalysis. The enantioselective reduction of the prochiral ketone precursor using chiral catalysts like the CBS oxazaborolidine is a well-established method for producing optically active indanols. orgsyn.orgwhiterose.ac.uk Furthermore, kinetic resolution, particularly enzymatic resolution, has proven effective for separating enantiomers of related indanols. scielo.bracs.org In a study on the kinetic resolution of racemic 1-methyl-2,3-dihydro-1H-inden-1-ol, lipase A from Candida antarctica (CAL-A) was used as a biocatalyst for enantioselective transesterification, yielding the (R)-ester with high conversion and excellent enantiomeric excess. scielo.br Similar methodologies could be applied to resolve racemic this compound.
Influence of Stereocenter on Reaction Pathways
The presence of chiral centers in this compound profoundly dictates the stereochemical outcome of reactions. The spatial arrangement of the methyl and hydroxyl groups creates a specific chiral environment that can direct incoming reagents to a particular face of the molecule, leading to the preferential formation of one stereoisomer over another. This principle is fundamental in asymmetric synthesis, where controlling stereochemistry is crucial.
Research on analogous chiral indanol structures, such as cis-1-amino-2-indanol, highlights the importance of stereocontrol. In the synthesis of these molecules, the configurations of the two stereocenters are often established in an acyclic precursor before the final ring structure is formed. researchgate.net This strategy ensures that the desired absolute stereochemistry is locked in, which in turn governs the molecule's interaction with other chiral molecules and its utility as a chiral auxiliary or ligand in subsequent reactions. researchgate.net
For example, the stereochemical configuration of related indanol derivatives is critical for their biological activity and interactions with biological targets like enzymes or receptors. smolecule.com The unique stereochemistry can enhance selectivity and potency compared to other similar compounds. smolecule.com In synthetic applications, the diastereoselectivity of reactions involving chiral indanol derivatives is often high. For instance, the reaction of chiral indanolamide homoenolates with aldehydes has been shown to proceed with excellent stereocontrol, yielding non-chelation products exclusively. researchgate.net Similarly, the Nazarov cyclization, a powerful method for forming cyclopentanoids, can be controlled with exceptional chemo-, regio-, and stereoselectivity using auxiliaries that create a specific stereochemical environment, a principle applicable to indanol systems. uq.edu.au
The following table summarizes the influence of stereocenters in related indanol compounds, illustrating the principles applicable to this compound.
| Reaction/Application | Chiral Indanol Derivative | Observation | Reference |
| Asymmetric Synthesis | (1S,2R)-cis-1-Amino-2-indanol | The configurations of the two stereocenters are controlled in an acyclic precursor before cyclization to ensure absolute stereocontrol. | researchgate.net |
| Biological Interaction | (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol | Specific stereochemistry is crucial for interaction with biological targets and enhances selectivity and potency. | smolecule.com |
| Aldehyde Addition | Chiral indanolamide homoenolates | Reaction with t-Boc-(S)-phenylalaninal exclusively gave the non-chelation product, demonstrating high diastereoselectivity. | researchgate.net |
| Cyclization Reactions | Oxazolidinone-activated aryl vinyl ketones | The chiral auxiliary directs all aspects of reactivity and selectivity in the Nazarov cyclization, leading to high stereocontrol. | uq.edu.au |
Electrophilic and Nucleophilic Reactivity of the Indane Core
The indane core of this compound, consisting of a benzene (B151609) ring fused to a five-membered ring, possesses distinct regions of electrophilic and nucleophilic character that govern its reactivity. The aromatic ring is generally nucleophilic, making it susceptible to electrophilic aromatic substitution reactions, where an electrophile attacks the electron-rich π-system. The positions of substitution are influenced by the activating, ortho-, para-directing nature of the fused alkyl portion.
Conversely, the five-membered ring contains electrophilic sites. The hydroxyl group at the C2 position can be protonated under acidic conditions, turning it into a good leaving group (water) and generating a carbocation at C2. This carbocation is a powerful electrophile that can be attacked by nucleophiles. The hydroxyl group itself is also nucleophilic and can participate in reactions such as esterification. smolecule.com
Studies on related indane systems, such as 1,3-indanedione, provide further insight into the dual reactivity of the indane framework. 1,3-Indanedione is a classic example of a molecule with contiguous reactive electrophilic and nucleophilic sites. researchgate.net The carbonyl carbons are electrophilic, while the enolizable C2 methylene (B1212753) group is nucleophilic, allowing it to participate in a wide array of condensation and cycloaddition reactions. researchgate.netencyclopedia.pub This inherent duality allows indane derivatives to be versatile building blocks in the synthesis of complex carbocyclic and heterocyclic compounds. researchgate.net
The reactivity of the indane core can also be modulated by its incorporation into larger systems. For example, indane-based ligands can tune the electronic properties of metal centers, affecting the electrophilicity or nucleophilicity of the entire complex. In certain heterobimetallic nickel-copper complexes, the electronic properties of the indane-containing ligand influence the electron density of the oxygen atoms in the {Ni(μ-O)2} core, thereby controlling whether the complex engages in nucleophilic or electrophilic reactions. d-nb.info
Catalytic Role in Transformative Reactions
The rigid, chiral scaffold of indanol derivatives, including this compound, makes them highly effective as ligands and catalysts in asymmetric transformations. By coordinating to a metal center or acting as an organocatalyst, the chiral indanol framework creates a well-defined three-dimensional space that forces reacting substrates into a specific orientation, leading to high enantioselectivity.
A prominent application is in the development of chiral catalysts for asymmetric electrophilic reactions. Indane-based chiral amino aryl chalcogenide catalysts have been successfully applied to a variety of asymmetric reactions involving alkenes, alkynes, and arenes. researchgate.net These catalysts are valued for their tunable steric and electronic properties, which allow for the precise control required for high reactivity and enantioselectivity. researchgate.net
Similarly, oxazaborolidine catalysts prepared from optically pure cis-1-amino-2-indanols are used for the asymmetric borane reduction of prochiral ketones, a testament to the utility of the indane backbone in creating highly effective catalytic systems. researchgate.net
More directly, 2,3-dihydro-1H-inden-2-ol has been utilized as a key component in a multicomponent oxidative cyclization reaction. In this transformation, the indanol participates in the formation of complex N-heterocycles bearing a tertiary alcohol unit, showcasing its role in facilitating the construction of intricate molecular architectures. acs.org The reaction's success is dependent on the specific structure of the indanol derivative.
The following table details examples of indane derivatives used in catalysis.
| Catalyst/Ligand Type | Reaction | Function/Outcome | Reference(s) |
| Indane-based chiral amino aryl chalcogenide catalysts | Asymmetric electrophilic reactions of alkenes, alkynes, and arenes | Provides a tunable chiral environment to achieve high enantioselectivity in the synthesis of chiral molecules. | researchgate.net |
| Oxazaborolidine catalysts from cis-1-amino-2-indanols | Asymmetric borane reduction of aromatic ketones | Creates a highly effective and enantioselective catalytic system for reducing ketones to chiral alcohols. | researchgate.net |
| 2,3-dihydro-1H-inden-2-ol | Multicomponent oxidative cyclization | Acts as a key substrate in the synthesis of tertiary-alcohol-containing N-heterocycles. | acs.org |
| Indane-based selenoether catalyst | Regioselective chlorination of phenols and anilines | Directs the chlorination to the ortho-position with high selectivity through a Lewis basic interaction. | nsf.gov |
Stereochemistry and Chiral Recognition of 1 Methyl 2,3 Dihydro 1h Inden 2 Ol
Identification and Characterization of Stereoisomers
1-methyl-2,3-dihydro-1H-inden-2-ol possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The identification and characterization of these stereoisomers are crucial for understanding their distinct properties and behaviors.
The structural elucidation and confirmation of these stereoisomers are typically achieved through a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the molecular structure, including the relative orientation of the methyl and hydroxyl groups. rsc.orgnih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can further elucidate the spatial proximity of atoms, aiding in the assignment of relative stereochemistry. researchgate.net
X-ray crystallography offers an unambiguous determination of the absolute configuration of a stereoisomer, provided that suitable single crystals can be obtained. researchgate.netacs.org This technique provides precise three-dimensional coordinates of the atoms within the crystal lattice, confirming the spatial arrangement of the substituents.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases are instrumental in separating the different stereoisomers and determining their enantiomeric purity. researchgate.netarkat-usa.org The retention times of the individual stereoisomers on a chiral column can be used for their identification and quantification.
Resolution of Racemic Mixtures
The separation of a racemic mixture of this compound into its constituent enantiomers is a critical process for accessing optically pure compounds. Enzymatic kinetic resolution has proven to be a highly effective method for this purpose. researchgate.netresearchgate.net
Lipases, a class of enzymes, are frequently employed as biocatalysts in the kinetic resolution of alcohols. ulakbim.gov.trresearchgate.net These enzymes can selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other, leading to a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol.
For instance, Candida antarctica Lipase (B570770) A (CAL-A) has been utilized for the enantioselective transesterification of racemic 1-methyl-2,3-dihydro-1H-inden-1-ol, a closely related tertiary alcohol. researchgate.netscielo.br By carefully selecting the acyl donor and reaction conditions, high conversions and excellent enantiomeric excesses for the resulting esters can be achieved. scielo.br Similarly, lipases from Burkholderia cepacia and Candida antarctica B (Novozyme 435) have been effective in the kinetic resolution of related 2-bromo-2,3-dihydro-1H-inden-1-ols. researchgate.net
The efficiency of the resolution is often quantified by the enantiomeric excess (ee) of the products and the conversion of the reaction. The table below summarizes the results of a lipase-catalyzed kinetic resolution of a related indanol derivative.
| Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee) of Ester (%) | Enantiomeric Excess (ee) of Alcohol (%) |
| Lipase A, C. antarctica, cross-linked enzyme aggregate (CAL-A-CLEA) | Not Specified | Not Specified | 71 | 45 |
Data adapted from a study on the resolution of 1-methyl-2,3-dihydro-1H-inden-1-ol. ulakbim.gov.tr
Chiral Recognition Phenomena in Host-Guest Systems
Chiral recognition, the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest molecule, is a fundamental aspect of supramolecular chemistry. chemrxiv.orgnih.gov Cyclodextrins (CDs) are common host molecules used in these studies due to their chiral cavity. mdpi.comthno.org The toroidal shape of cyclodextrins, with a hydrophobic inner cavity and a hydrophilic exterior, allows them to encapsulate guest molecules, forming inclusion complexes. mdpi.comfrontiersin.org
The chiral environment within the cyclodextrin (B1172386) cavity can lead to the formation of diastereomeric host-guest complexes with different stabilities for each enantiomer of a chiral guest like this compound. nih.govbeilstein-journals.org This difference in stability can be observed and quantified using techniques such as NMR spectroscopy. The interaction with the chiral host can induce splitting of signals for prochiral carbons in the guest molecule's 13C NMR spectrum, providing insights into the conformation of the guest within the host cavity. beilstein-journals.org
The formation of these host-guest complexes is driven by non-covalent interactions, including hydrophobic interactions and van der Waals forces. thno.org The specific stereochemistry of the guest molecule influences its fit and interaction within the host's cavity, leading to the observed chiral recognition.
Impact of Stereochemistry on Molecular Interactions
The three-dimensional arrangement of atoms in the stereoisomers of this compound directly influences their molecular interactions. rsc.orgulakbim.gov.trnih.gov The orientation of the methyl and hydroxyl groups affects the molecule's ability to form intermolecular hydrogen bonds and engage in other non-covalent interactions. mdpi.com
For example, the stereochemistry at the C1 and C2 positions in related indanol derivatives has been shown to be critical for their biological activity and receptor binding affinity. smolecule.com The precise spatial arrangement of functional groups determines how the molecule fits into a binding site, highlighting the importance of stereochemistry in molecular recognition processes.
In the context of enzymatic reactions, the stereochemistry of the substrate is a key determinant of the reaction rate and selectivity. ulakbim.gov.tr The active site of an enzyme is a chiral environment that preferentially binds and acts upon one enantiomer over the other. This stereoselectivity is the basis for the successful enzymatic resolution of racemic mixtures, as discussed in section 4.2. The different interactions between the enzyme's active site and the enantiomers of this compound lead to the observed differences in reaction rates.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For 1-methyl-2,3-dihydro-1H-inden-2-ol, with a chemical formula of C₁₀H₁₂O, the exact mass can be calculated. americanelements.com HRMS analysis would confirm this elemental composition by providing a measured mass that matches the theoretical value to within a few parts per million, distinguishing it from other compounds with the same nominal mass.
Table 2: HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass |
| C₁₀H₁₂O | [M+H]⁺ | 149.0961 |
| C₁₀H₁₂O | [M+Na]⁺ | 171.0780 |
The method of ionization significantly influences the resulting mass spectrum.
Electron Ionization (EI): EI is a high-energy technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragments would likely include the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage of the five-membered ring. The molecular ion peak (M⁺) at m/z 148 might be weak but observable. The fragmentation of the related ketone, 1-methyl-2,3-dihydro-1H-inden-2-one, shows major fragments at m/z 131 (loss of CH₃) and 115. nih.gov
Chemical Ionization (CI): CI is a "softer" ionization method that results in less fragmentation. It is primarily used to confirm the molecular weight of the analyte. In a CI experiment, this compound would be expected to show a prominent protonated molecular ion, [M+H]⁺, at m/z 149.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. The spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol. pg.edu.pl Other key peaks would include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹), aromatic C=C stretching peaks around 1600 and 1450 cm⁻¹, and a C-O stretching vibration in the 1050-1250 cm⁻¹ region. pg.edu.pl
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic ring often produce strong and sharp signals, providing a clear fingerprint in that region. The C-H and C-C backbone vibrations would also be visible. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule.
Table 3: Characteristic Vibrational Spectroscopy Peaks for this compound
| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |
| O-H (Alcohol) | Stretch | 3200 - 3600 (Broad, Strong) | Weak |
| C-H (Aromatic) | Stretch | 3000 - 3100 (Medium) | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 2960 (Medium-Strong) | Strong |
| C=C (Aromatic) | Stretch | ~1600, ~1450 (Medium) | Strong |
| C-O (Alcohol) | Stretch | 1050 - 1250 (Strong) | Medium |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the analysis of this compound, enabling both the assessment of its purity and the separation of its stereoisomers. Given the presence of two chiral centers (at C1 and C2), this compound can exist as four stereoisomers (two pairs of enantiomers). The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability, as well as the specific analytical goal.
Gas Chromatography (GC, GC×GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For indanol derivatives, GC, particularly when equipped with a chiral stationary phase, is crucial for separating enantiomers and determining enantiomeric excess. researchgate.netscielo.br
Detailed Research Findings: While direct research on the GC separation of this compound is limited, studies on its isomers provide significant insights. For instance, the enzymatic kinetic resolution of the tertiary alcohol 1-methyl-2,3-dihydro-1H-inden-1-ol has been effectively monitored using chiral gas chromatography with flame ionization detection (GC-FID). researchgate.netscielo.br In such studies, a chiral stationary phase, often based on derivatized cyclodextrins, is employed to achieve enantiomeric separation. researchgate.netchromatographyonline.com The different interactions between the enantiomers and the chiral selector in the column lead to different retention times, allowing for their quantification. chromatographyonline.comlibretexts.org
For structural confirmation, GC is commonly coupled with mass spectrometry (GC-MS). This hyphenated technique provides both the retention time from the GC and the mass spectrum of the analyte, which offers a fragmentation pattern that is a molecular fingerprint. nih.gov
Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power over conventional GC. By employing two columns with different separation mechanisms, GC×GC can resolve highly complex mixtures, making it an excellent, albeit advanced, tool for separating the stereoisomers of this compound from a complex matrix or from other closely related impurities.
Table 1: Example of Chiral GC Conditions for a Related Indanol Isomer
| Parameter | Condition |
| Analyte | 1-methyl-2,3-dihydro-1H-inden-1-ol researchgate.netscielo.br |
| Column | CP-Chirasil-DEX CB researchgate.net |
| Carrier Gas | Helium researchgate.net |
| Detector | Flame Ionization Detector (FID) researchgate.net |
| Purpose | Determination of enantiomeric excess (ee) during kinetic resolution. researchgate.netscielo.br |
This table presents data from research on a closely related isomer to illustrate the analytical approach.
Liquid Chromatography (LC, HPLC, Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of indanol derivatives, largely due to its versatility and applicability to less volatile or thermally sensitive compounds. csfarmacie.cz For the crucial task of separating the enantiomers of this compound, chiral HPLC is the definitive method. rotachrom.com
Detailed Research Findings: Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. rotachrom.comntu.edu.sg Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are among the most successful and widely used for separating indanol enantiomers. mdpi.comresearchgate.net Columns like Chiralcel® and Chiralpak® are frequently cited in the literature for this purpose. researchgate.netresearchgate.net
The separation can be optimized by adjusting the mobile phase, which typically consists of a mixture of a hydrocarbon (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol) in normal-phase chromatography. researchgate.netobrnutafaza.hr The nature and concentration of the alcohol modifier can significantly impact retention times and resolution. researchgate.net Research on 1-indanol (B147123) has shown that excellent separation can be achieved on various CSPs, demonstrating the effectiveness of this approach for the broader class of indanol compounds. researchgate.nethplc.eu
Table 2: Examples of Chiral HPLC Conditions for Indanol Enantioseparation
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| 1-Indanol | Chiralpak ID | n-hexane/2-propanol (90:10 v/v) | - | >1.5 | researchgate.net |
| 1-Indanol | Carboxymethyl-β-cyclodextrin (as mobile phase additive) | 0.1 mM additive in buffer | - | 1.64 - 2.59 | researchgate.net |
| 1-Amino-2-indanol | Cyclofructan-based CSP | - | - | 1.40 | mdpi.com |
This table compiles findings from research on related indanol structures to showcase common chiral HPLC methodologies.
Advanced Spectroscopic Techniques for Conformational Analysis
The five-membered ring of the indan (B1671822) skeleton is not planar and undergoes puckering, similar to cyclopentane (B165970). This results in the existence of different conformers. For a substituted indan like this compound, the substituents can adopt either pseudo-axial or pseudo-equatorial positions, leading to different, energetically distinct conformations. nih.gov Advanced spectroscopic techniques, performed on jet-cooled molecules in the gas phase and combined with quantum chemical calculations, are essential for probing these subtle structural details. researchgate.net
Resonantly Enhanced Multiphoton Ionization (REMPI) REMPI is a highly sensitive and selective laser spectroscopy technique used to obtain electronic and vibrational spectra of a specific molecule in a mixture. torvergata.it The process involves exciting a molecule to an intermediate electronic state with one or more photons, followed by ionization with another photon. torvergata.it A spectrum is generated by monitoring the ion signal as the laser wavelength is tuned. torvergata.it
For molecules like indanols, REMPI spectroscopy can distinguish between different conformers because each conformer has a unique set of vibrational and electronic energy levels. researchgate.netresearchgate.net Studies on the related compound 2-indanol (B118314) have successfully used two-color REMPI to identify and characterize different conformers, such as one where the hydroxyl group forms a weak intramolecular hydrogen bond with the phenyl ring, and others where it is in a pseudo-equatorial or pseudo-axial position. researchgate.netresearchgate.net This approach would be directly applicable to elucidating the conformational landscape of this compound, revealing how the methyl group influences the preferred orientation of the hydroxyl group and the ring puckering. nih.gov
Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy ZEKE spectroscopy is a high-resolution technique that provides detailed information about the vibrational energy levels of a molecular cation. researchgate.net It is often used in conjunction with REMPI. In a two-color REMPI-ZEKE experiment, the first laser selects a specific conformer of the neutral molecule, and the second laser is scanned through the ionization threshold. By detecting only electrons with zero kinetic energy, the experiment yields a spectrum with sharp peaks corresponding to the vibrational levels of the cation. researchgate.net
This provides a precise measurement of the adiabatic ionization energy for each conformer and reveals how the vibrational frequencies change upon ionization. researchgate.net This data is highly sensitive to the molecule's structure and provides a rigorous benchmark for quantum chemical calculations, ultimately leading to a definitive assignment of the observed conformers. researchgate.netresearchgate.net For example, in the study of 2-indanol, ZEKE spectra helped to confirm the assignments of different conformers identified by REMPI. researchgate.net
Table 3: Conformational Analysis of Indan Derivatives by Advanced Spectroscopy
| Molecule | Technique(s) | Key Findings | Reference |
| 2-Indanol | REMPI, ZEKE | Identified three conformers, including one with an intramolecular OH-π hydrogen bond and another with the OH in an equatorial position. | researchgate.net |
| (S)-1-Indanol | Vibrational Circular Dichroism (VCD) | Puckering of the five-membered ring leads to pseudo-equatorial and pseudo-axial conformers. | nih.gov |
| Indan-1-ol | Laser-Induced Fluorescence (LIF) | The substituent at position 1 does not strongly alter the fundamental vibrational pattern of the indan core. | aip.org |
This table summarizes key research on closely related molecules that informs the potential conformational properties of this compound.
Computational and Theoretical Chemistry Studies on 1 Methyl 2,3 Dihydro 1h Inden 2 Ol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and related properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior. researchgate.net
For related indane derivatives, DFT has been employed to elucidate electronic structure and predict reactivity. researchgate.net However, specific studies focused on 1-methyl-2,3-dihydro-1H-inden-2-ol are not present in the available literature.
Electronic Structure and Stability Analysis
A theoretical investigation into the electronic structure of this compound would involve calculating the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. A larger energy gap generally implies higher stability.
Furthermore, an analysis of the electron density distribution would reveal the most electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. While such calculations have been performed for various indene (B144670) derivatives, specific data for this compound is not documented in the searched scientific literature.
Conformational Analysis and Energy Landscapes
The five-membered ring of the 2,3-dihydro-1H-indene scaffold is not planar and can adopt different puckered conformations. smolecule.com The presence and relative orientation of the methyl and hydroxyl groups in this compound introduce further conformational possibilities, including cis and trans isomers with respect to the substituents on the cyclopentane (B165970) ring.
A conformational analysis using quantum chemical methods would involve calculating the relative energies of these different conformers to identify the most stable structures and map out the potential energy landscape. This would reveal the energy barriers between different conformations and provide insight into the molecule's flexibility. For other indanol derivatives, NMR studies have been used to investigate conformational dynamics in solution. smolecule.com However, a detailed computational study mapping the energy landscape of this compound has not been found.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For instance, DFT methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. This is particularly useful for distinguishing between different isomers and conformers.
Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. While general methodologies for these predictions are well-established, researchgate.net specific predicted spectroscopic data for this compound are not available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes and dynamics of a molecule in different environments, such as in a solvent.
For this compound, an MD simulation would be valuable for exploring its conformational landscape more extensively than static quantum chemical calculations. It would allow for the observation of how the molecule samples different conformations over time and how it interacts with solvent molecules. This information is crucial for understanding its behavior in solution. Despite the utility of this technique, which has been applied to other indene derivatives for applications like corrosion inhibition, no specific MD simulation studies on this compound have been identified in the literature.
Mechanistic Computational Studies
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and reaction pathways.
Transition State Characterization
For any chemical reaction involving this compound, such as its synthesis or further transformation, computational methods could be used to locate and characterize the transition states. A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and, consequently, the reaction rate.
The characterization of a transition state involves calculating its geometry and vibrational frequencies, where a single imaginary frequency corresponds to the motion along the reaction path. While mechanistic studies and transition state characterizations have been performed for reactions involving the formation of the indene core, researchgate.net there is no available research that specifically details the transition states of reactions directly involving this compound.
Reaction Pathway Elucidation and Energetics
The formation of this compound is most commonly achieved through the reduction of the corresponding ketone, 1-methyl-2,3-dihydro-1H-inden-2-one. nih.govamericanelements.com Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the reaction pathway for this type of transformation. researchgate.net These studies can model the reaction, often involving a hydride source like sodium borohydride (B1222165), to determine the most energetically favorable route from reactant to product.
The elucidation of the reaction pathway involves identifying the transition state—the highest energy point along the reaction coordinate—that connects the ketone reactant and the alcohol product. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. Quantum chemical calculations can map out the potential energy surface of the reaction, providing a detailed understanding of these energetics.
While a specific, detailed energetic analysis for the synthesis of this compound is not widely published, the principles are well-established through computational studies on similar systems. For example, DFT calculations have been used to analyze the molecular structure and reactivity of related indene and chalcone (B49325) derivatives. researchgate.net Such studies provide insights into bond lengths, bond angles, and electronic properties that influence the reaction pathway.
Table 1: Representative Theoretical Energetic Data for Ketone Reduction
| Parameter | Description | Representative Value (kcal/mol) |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 10 - 20 |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. A negative value indicates an exothermic reaction. | -15 - -30 |
| Transition State Geometry | The molecular structure at the highest point of the energy profile, showing partial bond formation between the hydride and the carbonyl carbon. | N/A |
Note: The values in this table are representative for a typical ketone reduction and are not specific experimental or calculated values for this compound. They serve to illustrate the type of data obtained from computational energetic studies.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are essential in drug discovery and materials science for predicting the behavior of new compounds and prioritizing synthesis efforts. mdpi.comtandfonline.com For this compound and its derivatives, QSAR and QSPR studies can predict various endpoints, from biological activities like enzyme inhibition to physical properties like solubility.
QSAR/QSPR models are built by developing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity or property. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP), among others. nih.govsemanticscholar.org
A QSAR study on a series of substituted indanone derivatives, which are structurally related to the precursor of this compound, identified key descriptors for acetylcholinesterase inhibition. nih.gov The significant descriptors included the dipole moment, the energy of the Highest Occupied Molecular Orbital (HOMO), and specific pi-orbital wave function coefficients. nih.gov This suggests that electronic properties play a crucial role in the biological activity of this class of compounds. The study also highlighted the importance of molecular shape, indicating that steric interactions with the biological target are significant. nih.gov
The development of a QSAR/QSPR model for a series of compounds including this compound would involve the following steps:
Data Set Assembly: A collection of structurally related compounds with measured biological activity or property values.
Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound.
Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model. tandfonline.com
Validation: Rigorously testing the model's predictive power using internal and external validation techniques. researchgate.net
Table 2: Representative Molecular Descriptors Used in QSAR/QSPR Studies of Indanol Derivatives
| Descriptor Type | Descriptor Name | Description | Potential Influence |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Reactivity, binding affinity |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Reactivity, metabolic stability |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Solubility, membrane permeability, binding interactions |
| Steric | Molecular Weight | The mass of the molecule. | Bioavailability, diffusion |
| Steric | Molar Volume | The volume occupied by one mole of the substance. | Steric hindrance at the active site |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Membrane permeability, protein binding |
| Topological | Molecular Connectivity Indices | Numerical values that describe the branching and connectivity of the molecule. | Shape, size, and flexibility |
This systematic approach allows researchers to understand the key structural features that govern the activity or property of interest and to design new, more potent, or suitable compounds.
Design, Synthesis, and Evaluation of 1 Methyl 2,3 Dihydro 1h Inden 2 Ol Derivatives
Synthetic Strategies for Analogue Development
The development of analogues of 1-methyl-2,3-dihydro-1H-inden-2-ol relies on a variety of synthetic methodologies, ranging from fundamental transformations to more complex, stereoselective reactions. A primary route to the parent alcohol involves the reduction of the corresponding ketone, 1-methyl-2,3-dihydro-1H-inden-2-one. nih.gov This transformation is commonly achieved through catalytic hydrogenation, a process where hydrogen gas reacts with the substrate in the presence of a metal catalyst. libretexts.org
Catalytic Hydrogenation: The choice of catalyst is crucial and typically includes platinum, palladium, or nickel, which act as a surface for the reaction to occur, thereby lowering the activation energy. libretexts.org For instance, a 5% Platinum on carbon (Pt/C) catalyst has been shown to be effective for the hydrogenation of related indenone systems under relatively mild conditions, demonstrating high selectivity towards the desired alcohol product. researchgate.net The reaction mechanism involves the syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond being reduced. libretexts.org
Click Chemistry for Triazole Derivatives: A prominent strategy for creating diverse libraries of indanol derivatives is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This approach has been successfully employed to synthesize a series of indanol-1,2,3-triazole derivatives. bamu.ac.innih.govlppcollegerisod.ac.in The general synthetic sequence involves two main steps:
Propargylation: A key intermediate is synthesized by the propargylation of an indanol, such as 5-indanol. This reaction, typically carried out in the presence of potassium carbonate in DMF, introduces a terminal alkyne group. bamu.ac.inlppcollegerisod.ac.in
Cycloaddition: The resulting alkyne-functionalized indane is then reacted with various substituted azides in the presence of a copper catalyst (e.g., copper acetate (B1210297) and sodium ascorbate) to yield the 1,4-disubstituted 1,2,3-triazole derivatives. bamu.ac.inlppcollegerisod.ac.in This method is highly efficient, often providing high yields (80-97%). bamu.ac.in
Asymmetric Synthesis and Cyclization: For the enantioselective synthesis of indane derivatives, more advanced strategies are employed. Chiral N-heterocyclic carbene (NHC) catalysts can trigger intramolecular Michael additions with excellent control over the stereochemistry. rsc.org Another approach involves the enantioselective cyclization of thioamide-containing precursors using a copper catalyst paired with a chiral ligand, such as (S)-Xyl-P-Phos, to achieve high diastereomeric and enantiomeric control. rsc.org
Structure-Reactivity and Structure-Selectivity Relationship (SRR/SSR) Studies
Understanding the relationship between a molecule's structure and its chemical behavior is fundamental to designing new compounds with desired properties.
Structure-Selectivity Relationships (SSR): In the context of this compound derivatives, SSR is particularly evident in stereoselective synthesis. The stereochemical outcome of a reaction can be precisely controlled by the structure of the catalyst or chiral auxiliary used. For example, in the asymmetric copper-catalyzed cyclization to form an indane ring, the use of the chiral ligand (S)-Xyl-P-Phos was shown to be critical for achieving high dia- and enantiocontrol. rsc.org This demonstrates that the specific architecture of the chiral ligand directly dictates the spatial orientation of the reactants in the transition state, leading to the preferential formation of one stereoisomer.
Structure-Reactivity Relationships (SRR): The biological activity of indane derivatives is highly dependent on their substitution patterns. Studies on indanol-1,2,3-triazole derivatives synthesized for antitubercular activity revealed significant structure-activity relationships. bamu.ac.inlppcollegerisod.ac.in It was observed that derivatives containing a phenyl-1,2,3-triazole moiety generally displayed better antitubercular activity than their counterparts featuring a phenylacetamido-1,2,3-triazole group. bamu.ac.inlppcollegerisod.ac.in Furthermore, within a series of phenyl-1,2,3-triazole compounds, the nature and position of substituents on the phenyl ring had a marked impact on potency. For instance, a derivative with a 2,4-dichloro substitution on the phenyl ring (compound 5g) was identified as a particularly potent agent. nih.govlppcollegerisod.ac.in These findings underscore how subtle changes to the molecular structure can profoundly influence reactivity with biological targets.
Functionalization of the Indane Scaffold
The versatility of the indane scaffold lies in its amenability to functionalization at multiple positions, allowing for the systematic modification of its properties.
Functionalization of the Hydroxyl Group: The hydroxyl group of the indanol is a key handle for derivatization. As seen in the synthesis of triazole analogues, this group can be converted into an ether via propargylation, introducing an alkyne functionality that serves as a reactive partner for click chemistry. bamu.ac.inlppcollegerisod.ac.in The hydroxyl group can also undergo esterification or oxidation to further expand the chemical diversity of the derivatives. smolecule.com
Functionalization of the Aromatic Ring: The benzene (B151609) ring portion of the indane scaffold can be substituted to modulate electronic and steric properties. In the development of novel tubulin polymerization inhibitors, dihydro-1H-indene analogues bearing a 4,5,6-trimethoxy substitution pattern on the aromatic ring were synthesized. nih.gov This was achieved by starting with 3-(3,4,5-trimethoxyphenyl)propanoic acid, which was then cyclized to form the corresponding trimethoxy-substituted indenone. nih.gov
Functionalization of the Cyclopentane (B165970) Ring: The five-membered ring can also be modified. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is a powerful tool for functionalizing the related indane-1,3-dione scaffold. mdpi.com This reaction allows for the introduction of a wide variety of substituents at the 2-position of the indanedione ring, highlighting the synthetic flexibility of the core structure. mdpi.com
Exploring Novel Chemical Space through Derivatization
Derivatization of the this compound core structure allows chemists to explore new regions of chemical space, leading to the discovery of compounds with novel biological activities and applications.
Antitubercular Agents: The synthesis of indanol-1,2,3-triazole hybrids has proven to be a fruitful strategy for discovering new antitubercular agents. bamu.ac.innih.gov A series of thirty-two such derivatives were screened for activity against Mycobacterium tuberculosis H37Rv. Many of the compounds displayed good activity, with compound 5g emerging as a highly potent agent with a Minimum Inhibitory Concentration (MIC) of 1.56 µM. bamu.ac.innih.govlppcollegerisod.ac.in The table below summarizes the activity of selected compounds from this class.
| Compound | Substituent on Phenyl Ring | MIC (µM) |
|---|---|---|
| 5a | H | 25 |
| 5d | 4-Methoxy | 25 |
| 5g | 2,4-Dichloro | 1.56 |
| 5h | 4-Chloro | 6.25 |
| 5i | 4-Fluoro | 6.25 |
| 5j | 2-Fluoro | 6.25 |
Antitumor Agents: By modifying the indane scaffold, researchers have also developed potent antitumor agents. A series of novel dihydro-1H-indene analogues were designed as tubulin polymerization inhibitors. nih.gov These compounds act by binding to the colchicine (B1669291) site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. nih.gov Compound 12d , which features a 4-hydroxy-3-methoxyphenyl group, was identified as the most promising candidate, exhibiting potent antiproliferative activity against four cancer cell lines. nih.gov
| Compound | Substituent (B ring) | Inhibition Rate (%) at 0.1 µM (SGC-7901 Cells) |
|---|---|---|
| 12d | 4-hydroxy-3-methoxyphenyl | 78.82 |
| 12j | 3,4,5-trimethoxyphenyl | 58.65 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 83.61 |
Chiral Ligands and Auxiliaries: Beyond therapeutic applications, derivatives of indanol, particularly chiral aminoindanols, are valuable as ligands and auxiliaries in asymmetric synthesis. researchgate.net These molecules can coordinate to metal centers to create chiral catalysts that facilitate enantioselective transformations, highlighting the functional diversity achievable through derivatization of the indane scaffold. rsc.orgacs.org
Research Applications and Broader Scientific Impact of 1 Methyl 2,3 Dihydro 1h Inden 2 Ol
Utility in Organic Synthesis as a Chiral Building Block
The enantiomers of 1-methyl-2,3-dihydro-1H-inden-2-ol and its derivatives serve as valuable chiral building blocks in organic synthesis. Chiral molecules exist in two non-superimposable mirror-image forms (enantiomers), and often, only one enantiomer exhibits the desired biological activity. The indane framework provides a rigid scaffold that can be strategically functionalized to create complex molecular architectures with specific stereochemistry.
Researchers have utilized homochiral indan-2-ol moieties as key components in the synthesis of larger, intricate structures. For instance, a homochiral tris(indanylene ethynylene) molecular rod was synthesized using a homochiral indan-2-ol monomer as a precursor. rsc.org This synthesis involved a multi-step process, including a key Ti-mediated alkyne trimerization to construct the indanol moiety, followed by iterative Sonogashira and Ohira-Bestman reactions. rsc.org Such molecular rods are designed for studies in supramolecular surface self-assembly and chirality. rsc.org
The development of methods to obtain enantiomerically pure forms of these building blocks is crucial. Enzymatic kinetic resolution has proven to be an effective strategy. For example, the kinetic resolution of racemic 1-methyl-2,3-dihydro-1H-inden-1-ol has been achieved using lipase (B570770) A from Candida antarctica (CAL-A). scielo.br This biocatalytic approach allows for the separation of enantiomers, providing access to optically active tertiary alcohols that are important synthons for the pharmaceutical and fine chemical industries. scielo.br
Contributions to Chemical Biology and Molecular Probe Development
The structural features of this compound derivatives make them attractive scaffolds for the design of molecular probes and ligands that can interact with specific biological targets.
Ligand Design for Specific Molecular Targets
Derivatives of the 2,3-dihydro-1H-indene core have been designed and synthesized as potential therapeutic agents. In one study, a series of novel dihydro-1H-indene analogues were developed as tubulin polymerization inhibitors with potential anti-angiogenic and antitumor properties. nih.gov By incorporating the indene (B144670) core, researchers aimed to create molecules that could interact with the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, a key process in cell division and a validated target for cancer therapy. nih.gov
Another area of interest is the development of ligands for serotonin (B10506) receptors. For example, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one, a derivative of the target compound's corresponding ketone, was designed to prevent racemization and showed high affinity for the 5-HT7 receptor. nih.gov The introduction of a methyl group at the 2-position was a key design element to block tautomerism and subsequent loss of stereochemical integrity. nih.gov
Investigations of Molecular Recognition and Binding Affinities
The rigid indane framework allows for the precise positioning of functional groups, which is critical for achieving high binding affinity and selectivity for a biological target. The study of dihydro-1H-indene derivatives as tubulin inhibitors revealed that the substitution pattern on the indene ring system significantly influences their antiproliferative activities. nih.gov For instance, compounds with a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core demonstrated potent activity against various cancer cell lines. nih.gov
Furthermore, the enantiomeric purity of these ligands can have a profound impact on their biological activity. In the case of the 5-HT7 receptor ligand, separation of the enantiomers of the 2-methyl substituted indanone revealed that the levorotatory enantiomer possessed significantly higher binding affinity than its dextrorotatory counterpart. nih.gov This highlights the importance of stereochemistry in molecular recognition and underscores the value of chiral building blocks like this compound in medicinal chemistry.
Potential in Advanced Materials Chemistry
The unique structural and electronic properties of molecules derived from this compound suggest their potential use in the field of advanced materials. The synthesis of homochiral tris(indanylene ethynylene) molecular rods is a prime example. rsc.org These rigid, chiral molecules are designed to self-assemble on surfaces, forming well-defined nanostructures. The ability to control the conformation and amplify this information in non-chiral analogues could be a step towards processing digital information at the molecular level. rsc.org The carboxylic acid and dodecynyl end groups of these molecular rods are crucial for the formation of lamella-type nanostructures on surfaces, which are of interest for applications in molecular electronics and nanotechnology. rsc.org
Methodological Development in Synthetic and Analytical Chemistry
The synthesis and analysis of this compound and its derivatives have spurred the development of new chemical methodologies. The synthesis of dihydro-1H-indene analogues as tubulin inhibitors involved a multi-step reaction sequence, including a ring-closure reaction using polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH). nih.gov
In the realm of analytical chemistry, the need to determine the enantiomeric purity of chiral indane derivatives has led to the application and refinement of techniques such as chiral High-Performance Liquid Chromatography (HPLC). The development of reliable methods for separating and quantifying enantiomers is essential for both synthetic chemistry and the development of chiral drugs. arkat-usa.org For instance, chiral HPLC was used to analyze the enantiomers of halo-2,3-dihydro-1H-inden-1-ols, which are key synthons for various pharmaceuticals. arkat-usa.org The convergent use of enzymatic kinetic resolution and chiral HPLC provides a robust method for determining the absolute configuration of these important chiral alcohols. arkat-usa.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
